molecular formula C8H13ClN4 B14790288 1-Pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride

1-Pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride

Cat. No.: B14790288
M. Wt: 200.67 g/mol
InChI Key: RJGQFJPPTOGYIE-UHFFFAOYSA-N
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Description

(S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride is a chiral compound with significant potential in medicinal chemistry. It is characterized by the presence of a pyrimidine ring attached to a pyrrolidine moiety, which is further functionalized with an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydropyrrole derivative.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.

    Introduction of the Amine Group: The amine group is introduced through a reductive amination reaction, where an appropriate amine precursor reacts with the pyrrolidine-pyrimidine intermediate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Dihydro and tetrahydro pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of enzymatic pathways, affecting cellular processes and disease progression.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(Pyrimidin-4-yl)pyrrolidin-3-amine: The free base form without the hydrochloride salt.

    1-(Pyrimidin-4-yl)pyrrolidin-3-ol: A hydroxyl derivative with similar structural features.

Uniqueness

(S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

1-pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C8H12N4.ClH/c9-7-2-4-12(5-7)8-1-3-10-6-11-8;/h1,3,6-7H,2,4-5,9H2;1H

InChI Key

RJGQFJPPTOGYIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=NC=NC=C2.Cl

Origin of Product

United States

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